molecular formula C17H16O2 B3096686 (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1287761-30-1

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3096686
CAS No.: 1287761-30-1
M. Wt: 252.31 g/mol
InChI Key: SWAQDWUECYWFRP-IZZDOVSWSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-methoxyphenyl group at the carbonyl end and a 3-methylphenyl substituent at the propenone terminus. The methoxy group (–OCH₃) is electron-donating, enhancing resonance stabilization of the aromatic system, while the meta-methyl group (–CH₃) introduces steric and electronic effects.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-12H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAQDWUECYWFRP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Basic Properties

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • Melting Point : 130 °C
  • Boiling Point : Approximately 412.1 °C (predicted)
  • Density : 1.096 g/cm³ (predicted)

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between p-tolualdehyde and 4-methoxyacetophenone, using a base catalyst such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at moderate temperatures (40-50 °C) .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its reactivity allows it to participate in numerous chemical transformations, making it a crucial building block in synthetic organic chemistry .

Biological Activities

Chalcones and their derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Properties : Research indicates that chalcones can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics .
  • Anticancer Effects : There is ongoing research into the ability of chalcones to inhibit cancer cell growth and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Medical Applications

In the medical field, derivatives of this compound are being explored for their therapeutic potential:

  • Targeting Kinases and Transcription Factors : These compounds can modulate biological targets implicated in diseases such as cancer and diabetes by inhibiting specific kinases and transcription factors .
  • Drug Development : The structural properties of chalcones are being exploited to design new drugs with improved efficacy and reduced side effects.

Dyes and Pigments

The compound is utilized in the development of dyes and pigments due to its stability and colorfastness. The presence of methoxy and methyl groups enhances its electronic properties, making it suitable for applications in textiles and coatings .

Polymer Chemistry

In polymer science, this compound is used as a monomer or additive to improve the properties of polymers. Its incorporation can enhance thermal stability and mechanical strength.

Anticancer Activity

A study published in Phytochemistry evaluated the anticancer effects of various chalcone derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this chalcone showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWG): Compounds like the 3-nitro derivative exhibit stronger polarization, favoring applications in nonlinear optics (NLO) with hyperpolarizability values up to 2.77 .

Crystallographic and Structural Insights

  • Target Compound: Limited crystallographic data are available, but analogs like (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-MeO-C₆H₄)prop-2-en-1-one (monoclinic system, P2₁/c space group) suggest that bulky substituents influence packing efficiency and intermolecular interactions .
  • Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4′-hydroxy-4-methoxychalcone) form O–H···O hydrogen bonds, enhancing crystalline stability compared to the target’s methoxy-methyl combination .
  • Steric Effects : The meta-methyl group in the target compound may introduce torsional strain, altering dihedral angles relative to para-substituted analogs .

Biological Activity

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}O2_2
  • Molecular Weight : 252.31 g/mol
  • Melting Point : 130 °C
  • Boiling Point : 412.1 ± 45.0 °C (predicted) .

Chalcones are characterized by their α,β-unsaturated carbonyl system, which plays a crucial role in their reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can interact with various enzymes, inhibiting their activity by binding to active or allosteric sites. This modulation affects metabolic pathways and signaling cascades within cells .
  • Cell Cycle Regulation : Studies have shown that chalcones can induce cell cycle arrest at different phases (G1, G2/M), depending on the specific cellular context and structural variations of the chalcone derivative . For instance, related compounds have been reported to decrease the expression of cyclins and CDKs, leading to cell cycle disruption.
  • Apoptotic Pathways : The compound may also promote apoptosis by enhancing pro-apoptotic factors like Bax while reducing anti-apoptotic proteins such as Bcl-2. This dual action has been observed in various cancer cell lines .

Antimicrobial Activity

Chalcones exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the structure has been linked to enhanced activity:

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDE. coli, B. subtilis
(E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one≥ 0.94E. coli, P. aeruginosa
Flavokawain BTBDHuman oral carcinoma cells

The structure-activity relationship indicates that modifications on the phenyl rings significantly affect antibacterial potency .

Anticancer Activity

Research indicates that this chalcone derivative possesses anticancer properties, particularly in various human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), U937 (lung cancer).
  • Mechanisms Observed :
    • Induction of apoptosis through caspase activation.
    • Cell cycle arrest at G2/M phase after treatment with specific concentrations .

Case Studies

  • Study on Anticancer Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with an IC50 value indicating potent cytotoxicity.
  • Antibacterial Efficacy : In another investigation, this compound was tested against a panel of bacterial strains where it showed superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What is the standard synthetic route for (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted acetophenones and aryl aldehydes. For example:

  • Procedure : 4-Methoxyacetophenone (0.01 mol) and 3-methylbenzaldehyde (0.01 mol) are dissolved in ethanol (15 mL) with KOH (0.03 mol) at 0–50°C. The mixture is stirred for 2–3 hours at room temperature. The product is purified via recrystallization or column chromatography .
  • Key Parameters : Base concentration (KOH), solvent polarity (ethanol), and temperature control to favor the E-isomer.

Q. How is the E-configuration of the compound confirmed experimentally?

  • Single-crystal XRD : Directly determines the spatial arrangement of substituents. For example, the dihedral angle between the 4-methoxyphenyl and 3-methylphenyl groups in the crystal lattice confirms the E-geometry .
  • ¹H NMR : Coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) distinguish E- from Z-isomers .

Q. What spectroscopic techniques are used for structural characterization?

  • IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon backbone.
  • HR-MS : Validates molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How do DFT calculations compare with experimental structural data for this compound?

  • Bond Lengths/Angles : DFT (B3LYP/6-311G** level) shows <1% deviation from XRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.23 Å expt.) .
  • Electronic Properties : HOMO-LUMO gap (~4.5 eV) correlates with UV-Vis λmax (e.g., 320 nm expt. vs. 315 nm calc.), indicating charge-transfer transitions .
  • Discrepancies : Solvent effects or relativistic corrections in heavy atoms (e.g., Cl substituents) may cause deviations .

Q. What methodologies are used to evaluate the antimicrobial activity of this chalcone derivative?

  • Assay Design :
  • Microbial Strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungal pathogens (C. albicans).
  • Controls : Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
  • MIC Determination : Broth dilution method (concentration range: 6.25–100 µg/mL) .
    • Results : Moderate activity (MIC: 25–50 µg/mL) due to electron-withdrawing groups enhancing membrane disruption .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : NaOH vs. KOH (higher yields with KOH due to stronger base strength) .
  • Solvent Optimization : Ethanol vs. methanol (ethanol reduces side reactions).
  • Temperature : Stirring at 50°C for 3 hours increases yield by 15% compared to RT .

Q. What crystallographic parameters are critical in determining molecular packing?

  • Unit Cell Dimensions : Monoclinic system (P2₁/c) with a = 11.90 Å, b = 10.45 Å, c = 23.74 Å, β = 92.3° .
  • Intermolecular Interactions : C-H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.6 Å) stabilize the crystal lattice .

Methodological Challenges and Data Analysis

Q. How are electronic properties analyzed using HOMO-LUMO and chemical reactivity descriptors?

  • Koopman’s Theorem : Ionization potential (I ≈ -HOMO) and electron affinity (A ≈ -LUMO) derived from DFT.
  • Global Reactivity Indices :
  • Electrophilicity (ω = (μ²)/(2η)), where μ = chemical potential, η = hardness.
  • For this compound, ω ≈ 1.8 eV, indicating moderate electrophilicity .

Q. How to resolve contradictions between theoretical and experimental UV-Vis spectra?

  • Solvent Corrections : Include PCM (Polarizable Continuum Model) in DFT to account for solvent polarity.
  • Vibronic Coupling : Simulate vibrational modes to refine electronic transitions .

Q. What strategies validate the purity of the synthesized compound?

  • Chromatography : HPLC with UV detection (purity >98%).
  • Melting Point : Sharp range (<2°C variation).
  • Elemental Analysis : C/H/N ratios within 0.3% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

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